1-(3,5-dimethylphenyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione
Description
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-14-10-15(2)12-17(11-14)26-9-8-25(21(27)22(26)28)13-19-23-20(24-30-19)16-4-6-18(29-3)7-5-16/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGHBURHZKFFHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN(C(=O)C2=O)CC3=NC(=NO3)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,5-dimethylphenyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of the biological activity associated with this compound, including its anticancer properties and mechanisms of action.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 348.39 g/mol. The structure features multiple functional groups that contribute to its biological activity.
Biological Activity Overview
Recent studies have highlighted various biological activities attributed to oxadiazole derivatives and their analogs. The following sections summarize key findings related to the biological activity of the target compound.
Anticancer Activity
-
Cytotoxicity Against Cancer Cell Lines
- The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing oxadiazole rings have shown IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
- In particular, compounds with similar structures have demonstrated higher cytotoxicity than standard chemotherapy agents like doxorubicin .
-
Mechanism of Action
- Studies suggest that the compound may induce apoptosis in cancer cells through the activation of p53 pathways and caspase-3 cleavage . This indicates a potential mechanism where the compound promotes programmed cell death in malignancies.
- Molecular docking studies indicate strong hydrophobic interactions between the compound's aromatic rings and amino acid residues in target proteins, enhancing its binding affinity and efficacy against cancer cells .
Antimicrobial Activity
Research has also indicated that oxadiazole derivatives possess antimicrobial properties. For example:
- Certain derivatives have been shown to exhibit activity against bacterial strains with minimum inhibitory concentration (MIC) values significantly lower than those of traditional antibiotics .
Data Tables
| Activity Type | Cell Line/Organism | IC50/MIC Values | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 0.12–2.78 µM | |
| Anticancer | A549 | 0.12–2.78 µM | |
| Antimicrobial | Various Bacteria | < 16 µg/mL |
Case Studies
- Study on Oxadiazole Derivatives
-
In Vivo Studies
- Future studies are necessary to evaluate the in vivo efficacy of these compounds, as most current data is derived from in vitro assays. Preliminary results suggest promising therapeutic potential that warrants further investigation into pharmacokinetics and toxicity profiles.
Comparison with Similar Compounds
Key Observations :
Computational Similarity Analysis
Using Tanimoto coefficients (), structural analogs are identified based on fingerprint similarity:
Implications :
- A Tanimoto score >0.8 (per EPA guidelines) indicates high structural similarity, enabling "read-across" predictions for toxicity or bioactivity . The target compound’s analogs with scores <0.8 may still share partial bioactivity profiles, as seen in ’s clustering of compounds with related modes of action .
Bioactivity and Structure-Activity Relationships (SAR)
- Pyrazoline Analogs : Compound 1h and 2h () exhibit anti-inflammatory or antimicrobial activities, likely due to their methoxy/ethoxy groups enhancing lipophilicity and membrane penetration .
- Triazolidine/Triazole-Dione Derivatives : Compounds like 611-92-7 () are associated with enzyme inhibition (e.g., HDACs or kinases), suggesting the target compound’s dione core could interact with similar targets .
- Cluster Analysis : highlights that structurally related compounds cluster by bioactivity, implying the target compound’s oxadiazole and dimethylphenyl groups may direct specificity toward protein targets involved in oxidative stress or signaling pathways .
Physicochemical and Pharmacokinetic Properties
*Estimated based on structure.
Key Trends :
- The oxadiazole moiety in the target compound may improve metabolic stability compared to pyrazoline analogs .
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The target molecule can be dissected into three key components (Figure 1):
- Tetrahydropyrazine-2,3-dione core with a 3,5-dimethylphenyl substituent at position 1.
- 1,2,4-Oxadiazole ring bearing a 4-methoxyphenyl group at position 3.
- Methylene bridge linking the oxadiazole to the tetrahydropyrazine-dione.
Synthetic Strategy :
- Step 1 : Construct the 1,2,4-oxadiazole moiety.
- Step 2 : Prepare the tetrahydropyrazine-dione core.
- Step 3 : Couple the oxadiazole to the core via alkylation.
Synthesis of the 1,2,4-Oxadiazole Moiety
Precursor Preparation
The 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl group is synthesized via cyclization of a nitrile and hydroxylamine derivative.
Method A: Amidoxime Intermediate Route
- Reaction : 4-Methoxybenzonitrile reacts with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux to form N-hydroxy-4-methoxybenzimidamide (amidoxime).
- Cyclization : The amidoxime is treated with methyl bromoacetate in the presence of K₂CO₃, yielding methyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate.
Method B: Microwave-Assisted Synthesis
A mixture of 4-methoxybenzohydrazide and triethyl orthoacetate undergoes microwave irradiation (300 W, 120°C, 15 min) to directly form the oxadiazole ring with 85% yield.
Table 1: Comparison of Oxadiazole Synthesis Methods
| Method | Starting Materials | Conditions | Yield (%) |
|---|---|---|---|
| A | 4-Methoxybenzonitrile, hydroxylamine | Reflux, 6 hr | 72 |
| B | 4-Methoxybenzohydrazide, triethyl orthoacetate | Microwave, 15 min | 85 |
Preparation of the Tetrahydropyrazine-2,3-dione Core
Core Assembly via Cyclocondensation
The 1-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is synthesized through a cyclocondensation reaction:
- Step 1 : 3,5-Dimethylaniline reacts with ethyl glyoxalate in acetic acid to form a Schiff base.
- Step 2 : The Schiff base undergoes cyclization with phosgene (COCl₂) in dichloromethane, yielding the tetrahydropyrazine-dione core.
Optimization Note : Replacing phosgene with triphosgene improves safety and achieves comparable yields (78%).
Coupling of Oxadiazole and Tetrahydropyrazine-dione
Alkylation Strategy
The methylene bridge is introduced via nucleophilic substitution:
- Bromination : The oxadiazole carboxylate (from Method A or B) is reduced with LiAlH₄ to the alcohol, followed by HBr treatment to form 5-(bromomethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole.
- Coupling : The brominated oxadiazole reacts with the tetrahydropyrazine-dione core in DMF with K₂CO₃ as base (60°C, 12 hr), yielding the final product.
Table 2: Coupling Reaction Optimization
| Base | Solvent | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 60 | 12 | 68 |
| Cs₂CO₃ | DMSO | 80 | 8 | 72 |
| DBU | THF | 25 | 24 | 55 |
Industrial-Scale Considerations
Catalytic Enhancements
Purification Techniques
- Recrystallization : Ethanol/water mixtures achieve >95% purity.
- Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves diastereomers.
Challenges and Mitigation Strategies
- Steric Hindrance : The 3,5-dimethylphenyl group slows alkylation. Mitigated by using polar aprotic solvents (e.g., DMF).
- Oxadiazole Hydrolysis : Acidic conditions degrade the oxadiazole. Controlled pH (6–8) during coupling prevents decomposition.
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with precursor molecules such as substituted phenylhydrazines and oxadiazole intermediates. Key steps include:
- Oxadiazole ring formation : Use of nitrile oxides and amidoximes under dehydrating conditions (e.g., POCl₃ or T₃P®) .
- Pyrazine-dione assembly : Cyclization via nucleophilic substitution or condensation reactions, often requiring anhydrous solvents (e.g., THF or DMF) and catalysts like triethylamine .
- Purification : Column chromatography or recrystallization in ethanol/methanol mixtures to achieve >95% purity .
Q. How can researchers confirm the compound’s purity and structural integrity?
- Methodological Answer : Analytical techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenyl and oxadiazole protons) .
- HPLC-MS : To assess purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z ~480) .
- Elemental analysis : Confirmation of C, H, N, and O composition within ±0.3% deviation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer : SAR strategies include:
- Systematic substitution : Modifying methoxyphenyl or oxadiazole groups to evaluate effects on target binding (e.g., replacing 4-methoxy with halogen or alkyl groups) .
- Computational modeling : Docking studies (e.g., using AutoDock Vina) to predict interactions with enzymes like 14-α-demethylase (PDB: 3LD6) .
- Biological assays : In vitro testing against cancer cell lines (e.g., IC₅₀ determination in MCF-7) to correlate structural changes with cytotoxicity .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer : Contradictions may arise from assay conditions or impurity artifacts. Mitigation steps:
- Dose-response validation : Repeat assays across multiple concentrations (e.g., 1–100 µM) with standardized protocols .
- Metabolic stability testing : Use liver microsomes to rule out false positives from metabolite interference .
- Orthogonal assays : Compare results from fluorescence-based and radiometric assays for target engagement .
Q. What experimental approaches elucidate the compound’s mechanism of action?
- Methodological Answer :
- Protein binding studies : Surface plasmon resonance (SPR) to measure dissociation constants (KD) for suspected targets .
- Gene expression profiling : RNA-seq to identify differentially expressed pathways (e.g., apoptosis or oxidative stress) post-treatment .
- Crystallography : Co-crystallization with target proteins (e.g., kinases) to visualize binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
